molecular formula C9H16N2 B12553748 1H-Imidazole, 4-methyl-1-pentyl CAS No. 144748-26-5

1H-Imidazole, 4-methyl-1-pentyl

Cat. No.: B12553748
CAS No.: 144748-26-5
M. Wt: 152.24 g/mol
InChI Key: XKFFEMCWONYMOP-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-methyl-1-pentyl is an organic compound with the molecular formula C9H16N2. It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1H-Imidazole, 4-methyl-1-pentyl typically involves the cyclization of amido-nitriles. One common method is the reaction of 1-cyanoethyl bromide with methyl imidazole, followed by further reactions to introduce the pentyl group . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1H-Imidazole, 4-methyl-1-pentyl undergoes various chemical reactions, including:

Scientific Research Applications

1H-Imidazole, 4-methyl-1-pentyl has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a model compound for studying enzyme interactions and protein-ligand binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-methyl-1-pentyl involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor modulation, and interaction with nucleic acids .

Comparison with Similar Compounds

1H-Imidazole, 4-methyl-1-pentyl can be compared with other imidazole derivatives, such as 1H-Imidazole, 4-methyl-1-butyl and 1H-Imidazole, 4-methyl-1-hexyl. These compounds share similar structural features but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications[6][6].

Properties

CAS No.

144748-26-5

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

4-methyl-1-pentylimidazole

InChI

InChI=1S/C9H16N2/c1-3-4-5-6-11-7-9(2)10-8-11/h7-8H,3-6H2,1-2H3

InChI Key

XKFFEMCWONYMOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(N=C1)C

Origin of Product

United States

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